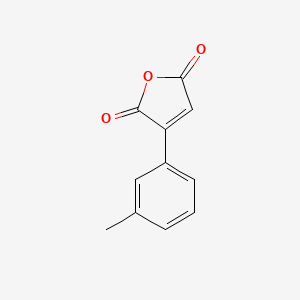

(3-Methylphenyl)-furan-2,5-dione

Description

(3-Methylphenyl)-furan-2,5-dione, also known as 3-Methyl-4-phenylfuran-2,5-dione (IUPAC name), is a substituted furan-2,5-dione derivative with the molecular formula C₁₁H₈O₃ and a molar mass of 188.18 g/mol . Structurally, it consists of a furan-2,5-dione core (maleic anhydride) substituted with a 3-methylphenyl group at the 4-position.

Synthetic routes to similar furan-2,5-dione derivatives often involve condensation reactions between substituted acetic acids or acetates with anhydride-forming agents like acetic anhydride . For example, 3,4-diphenylfuran-2,5-dione is synthesized via phenylacetic acid and phenylglyoxalic acid condensation .

Properties

Molecular Formula |

C11H8O3 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

3-(3-methylphenyl)furan-2,5-dione |

InChI |

InChI=1S/C11H8O3/c1-7-3-2-4-8(5-7)9-6-10(12)14-11(9)13/h2-6H,1H3 |

InChI Key |

APHAFWNYXZQPTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=O)OC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of furan-2,5-dione derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Reactivity : Furan-2,5-dione derivatives react with OH radicals at rates influenced by substituents. For example, maleic anhydride (furan-2,5-dione) has a rate coefficient ratio $ k(\text{OH + furan-2,5-dione})/k(\text{OH + n-butane}) = 0.58 $, suggesting moderate atmospheric persistence .

- Crystallography : 3-Phenyltetrahydrofuran-2,5-dione exhibits an 85.68° dihedral angle between the furan ring and phenyl group, which may affect packing and solubility .

Key Research Findings and Implications

Bulkier Substituents: Isobutyl or benzyl groups may sterically hinder enzyme binding, as seen in the lower activity of 3-isobutyl derivatives .

Applications: Pharmaceuticals: COX-2 inhibitors like 3,4-diphenylfuran-2,5-dione are candidates for anti-inflammatory drugs . Materials Science: Maleic anhydride derivatives serve as precursors for resins and polymers due to their dienophile reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.